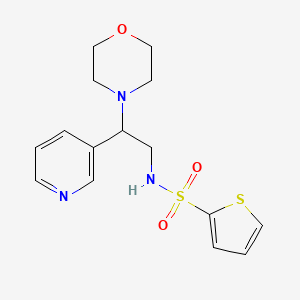![molecular formula C25H28N2O4S2 B2530651 Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899972-15-7](/img/structure/B2530651.png)
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties . According to the molecular modelling studies, compound 10ec binds to the colchicine binding site of the tubulin .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve complex procedures . For instance, the resulting mixture was cooled to room temperature, and excess phosphorus oxychloride was reduced in vacuo .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by various techniques . For instance, in silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
Research on similar compounds, like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrates potential antiproliferative effects against various human cancer cell lines. This suggests that related compounds, including Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, may be valuable in cancer research and therapy (Mallesha et al., 2012).
Application in Textile Industry
Compounds with thiophene moieties, such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been utilized in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. This indicates potential applications of this compound in textile dyeing and fabric treatment (Iyun et al., 2015).
Neuroprotective Applications
Research on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound with a structure bearing resemblance to this compound, shows neuroprotective properties and potential for treating Alzheimer's disease. This suggests possible neuroprotective applications of this compound in similar contexts (Lecanu et al., 2010).
Antimicrobial and Antibacterial Applications
Several studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial and antibacterial properties. This suggests potential for use in developing new antimicrobial agents (Rajkumar et al., 2014).
Enzyme Interaction Studies
Studies on compounds like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, which share similar structural features with this compound, have been used to investigate interactions with various enzymes. This kind of research is crucial for understanding metabolic pathways and drug interactions (Hvenegaard et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving similar compounds often involve the development of neuroprotective and anti-neuroinflammatory agents . For instance, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
ethyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-4-31-25(28)23-24(21(17-32-23)20-8-6-5-7-9-20)33(29,30)27-14-12-26(13-15-27)22-11-10-18(2)16-19(22)3/h5-11,16-17H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPPUHGSALZFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)
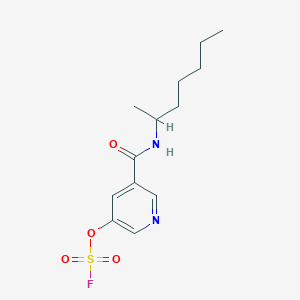


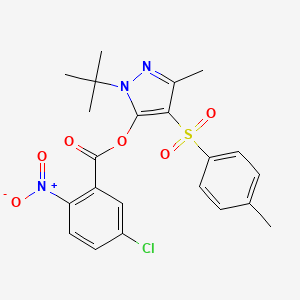
![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

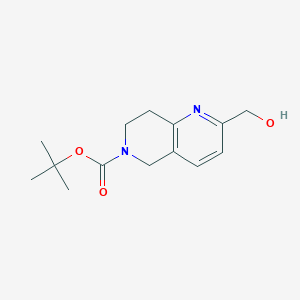
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
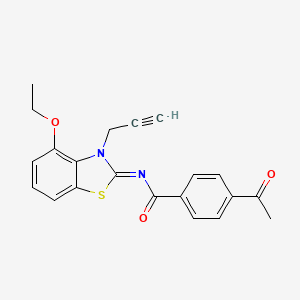
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)
